(R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate
Overview
Description
(R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
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Biological Activity
(R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate, also known as a pyrrolidine derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential therapeutic applications, including its role as an inhibitor of various enzymes and its effects on cellular processes. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.
- Molecular Formula : C10H20N2O2
- Molecular Weight : 200.28 g/mol
- Canonical SMILES : CC(C)(C(=O)O)N1CCCCC1C(=O)N
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as a potent inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial in regulating nitric oxide levels in the nervous system. Inhibition of nNOS can lead to therapeutic effects in conditions such as cerebral ischemia and neurodegenerative diseases .
1. Enzyme Inhibition
Research has shown that this compound exhibits significant inhibitory effects on nNOS, with studies indicating improved selectivity over other nitric oxide synthase isoforms . This selectivity is essential for minimizing side effects associated with broader-spectrum inhibitors.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be around 250 μg/mL, indicating potential as an antimicrobial agent .
3. Neuroprotective Effects
In animal models, this compound showed promise in protecting against hypoxia-induced neuronal damage. It significantly reduced mortality rates and the incidence of cerebral palsy phenotypes in newborn rabbits exposed to hypoxic conditions .
Case Study 1: Neuroprotection in Cerebral Ischemia
A study conducted on rabbit models demonstrated that administration of this compound prior to inducing hypoxia significantly decreased neuronal death and improved neurological outcomes. The compound's mechanism was linked to its ability to inhibit nNOS, thus reducing excessive nitric oxide production during ischemic events .
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated that while it possessed moderate antibacterial properties, further structural modifications could enhance its efficacy and broaden its spectrum of activity .
Data Summary Table
Properties
IUPAC Name |
tert-butyl N-methyl-N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-5-6-12-7-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTZUPNLSITARI-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@@H]1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680478 | |
Record name | tert-Butyl methyl{[(3R)-pyrrolidin-3-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1064051-97-3 | |
Record name | tert-Butyl methyl{[(3R)-pyrrolidin-3-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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